Cetyltrimethylammonium dichromate

Description

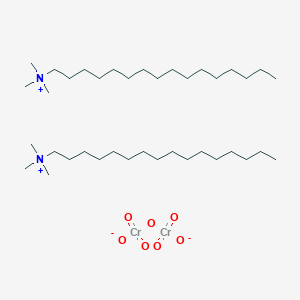

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C38H84Cr2N2O7 |

|---|---|

Molecular Weight |

785.1 g/mol |

IUPAC Name |

hexadecyl(trimethyl)azanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |

InChI |

InChI=1S/2C19H42N.2Cr.7O/c2*1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;;;;;;;;;/h2*5-19H2,1-4H3;;;;;;;;;/q2*+1;;;;;;;;2*-1 |

InChI Key |

MJAQHMZKEPJHCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.CCCCCCCCCCCCCCCC[N+](C)(C)C.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

Synonyms |

cetyltrimethylammonium dichromate CTADC cpd |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization of Cetyltrimethylammonium Dichromate

Synthetic Pathways for Cetyltrimethylammonium Dichromate

The synthesis of this compound can be achieved through several methods, ranging from conventional routes to more environmentally benign approaches.

Conventional Preparative Routes and Optimization Studies for this compound Synthesis

The traditional synthesis of this compound involves the reaction of cetyltrimethylammonium bromide (CTAB) with potassium dichromate in an aqueous medium. The resulting product is then isolated, often through solvent extraction. researchgate.net Optimization of this method typically focuses on stoichiometric control of the reactants to ensure high purity of the final product. The purity is often verified by iodometric estimation of the Chromium(VI) content. researchgate.net

Another conventional method involves reacting chromium trioxide with a concentrated solution of ammonium (B1175870) hydroxide (B78521) to form ammonium dichromate, which can then be used in a subsequent reaction with a cetyltrimethylammonium salt. prepchem.com

Green Chemistry Principles Applied to this compound Synthesis (e.g., Solvent-Free, Catalyst-Free Approaches)

In line with the growing emphasis on sustainable chemistry, solvent-free and catalyst-free approaches for the synthesis of related compounds have been explored. For instance, solvent-free bromination reactions have been successfully carried out using cetyltrimethylammonium tribromide (CTMATB), a related quaternary ammonium salt, under microwave or hot air oven conditions. scispace.com These methods offer advantages such as reduced reaction times, high yields, and easier work-up. scispace.comnih.gov The development of solvent-free mechanochemical synthesis using ball milling has also been reported for other organic compounds, highlighting a potential green route for CTADC synthesis. mdpi.com While specific literature on the direct green synthesis of CTADC is not abundant, the principles demonstrated with similar compounds suggest that such pathways are feasible and would involve minimizing or eliminating the use of hazardous solvents.

Solid-Phase Synthesis and Immobilization Techniques for this compound Systems

Solid-phase synthesis offers a method for preparing reagents on a solid support, which can simplify purification and handling. While direct solid-phase synthesis of CTADC is not extensively documented, the concept has been applied in peptide synthesis through oxidation-reduction condensation on a solid phase. nih.gov Immobilization of related chromium (VI) reagents onto solid supports like silica (B1680970) gel has been a common strategy to create heterogeneous catalysts that are easily separable from the reaction mixture. This approach enhances the reusability of the oxidant and simplifies product purification.

Structural Elucidation and Analytical Characterization Techniques for this compound

A combination of spectroscopic techniques is crucial for confirming the structure and purity of synthesized this compound.

Spectroscopic Analysis of this compound (e.g., Vibrational Spectroscopy (FT-IR, Raman), Electronic Absorption Spectroscopy (UV-Vis) for Chromate (B82759) Moiety)

Vibrational Spectroscopy (FT-IR and Raman):

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in CTADC. The FT-IR spectrum of the cetyltrimethylammonium (CTA+) cation exhibits characteristic peaks for the C-H stretching of the methylene (B1212753) (-CH2-) and methyl (-CH3) groups, as well as vibrations associated with the quaternary ammonium headgroup. nih.govmdpi.comresearchgate.net

Raman spectroscopy provides complementary information to FT-IR. The Raman spectra of cetyltrimethylammonium bromide (CTAB) in aqueous solutions show skeletal optical modes that are sensitive to the conformation of the alkyl chain. researchgate.net For CTADC, Raman spectroscopy can be used to probe the structure of both the cationic surfactant and the dichromate anion. nih.govresearchgate.net

Interactive Data Table: Key FT-IR and Raman Bands for Cetyltrimethylammonium Cation

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Reference |

| N-H Stretching (in ammonium group) | ~3335 | nih.govmdpi.com | |

| Asymmetric C-H Stretching (-CH₂) | ~2924 | nih.govresearchgate.net | |

| Symmetric C-H Stretching (-CH₂) | ~2854 | nih.govresearchgate.net | |

| Asymmetric N⁺-CH₃ Stretching | ~1636 | nih.gov | |

| Symmetric N⁺-CH₃ Stretching | ~1473 | nih.gov | |

| Skeletal Optical Modes | 1000-1150 | researchgate.net |

Electronic Absorption Spectroscopy (UV-Vis):

UV-Visible spectroscopy is particularly useful for characterizing the dichromate (Cr₂O₇²⁻) moiety in CTADC. The UV-Vis spectrum of potassium dichromate in an acidic solution typically shows two main absorption bands around 350 nm and 425-450 nm. youtube.comstarna.com These bands are attributed to charge-transfer transitions within the dichromate ion. youtube.com The position and intensity of these peaks can be influenced by the solvent and the pH of the medium. youtube.comufba.br

Interactive Data Table: UV-Vis Absorption Maxima for the Dichromate Ion

| Wavelength (λmax) | Molar Absorptivity (ε) | Conditions | Reference |

| ~350 nm | - | Acidic aqueous solution | youtube.com |

| ~425-450 nm | - | Acidic aqueous solution | youtube.comstarna.com |

| 270 nm | - | In CTAB/HGQDs thin film | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cetyltrimethylammonium Cation Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is instrumental in confirming the structure of the cetyltrimethylammonium cation. researchgate.net Solid-state deuterium (B1214612) (²H) NMR spectroscopy has been employed to study the dynamics of the headgroup in cetyltrimethylammonium bromide, providing insights into molecular motions such as methyl rotations and chain flips at different temperatures. nih.gov These studies help to fully characterize the cationic component of CTADC.

X-ray Diffraction Studies for Crystal Structure Determination of this compound

X-ray diffraction (XRD) is a powerful non-destructive technique employed to analyze the crystalline structure of materials. This method provides detailed information about the atomic and molecular arrangement within a crystal lattice, including lattice parameters and crystal symmetry. In the characterization of this compound (CTADC), XRD measurements have been utilized to support the formation of a layered structure. researchgate.net

While the existing literature confirms the use of XRD for the structural analysis of CTADC, specific diffractograms and detailed crystallographic data such as the crystal system, space group, and unit cell dimensions have not been made publicly available. researchgate.netsibran.rusibran.ru Typically, for long-chain alkylammonium salts, the diffraction patterns would be expected to show a series of sharp peaks at low 2θ angles, which are indicative of a well-ordered lamellar structure arising from the packing of the long hydrocarbon chains.

For comparative context, studies on other organic dichromate salts, such as 1-cyclohexylpiperazine-1,4-diium dichromate(VI), have yielded detailed crystallographic information through single-crystal X-ray diffraction. sibran.ru For this different compound, a triclinic crystal system with space group P-1 was determined, along with precise lattice parameters (a = 10.351(2) Å, b = 12.766(3) Å, c = 6.111(1) Å, α = 91.50(2)°, β = 104.26(3)°, γ = 94.91(2)°). sibran.ru Such detailed analysis for CTADC would require further experimental investigation and publication of the results.

Elemental Analysis and Thermogravimetric Analysis for Stoichiometric and Purity Assessment of this compound

The stoichiometric composition and purity of synthesized this compound (CTADC) are crucial for its application and have been determined through elemental analysis and thermogravimetric analysis (TGA).

Elemental analysis of CTADC provides the percentage composition of its constituent elements, which can be compared against the theoretical values calculated from its chemical formula, C₃₈H₈₄Cr₂N₂O₇. This comparison is fundamental in verifying the successful synthesis and purity of the compound.

| Element | Experimental (%) | Theoretical (%) |

|---|---|---|

| Carbon (C) | 58.14 | 58.16 |

| Hydrogen (H) | 10.65 | 10.71 |

| Nitrogen (N) | 3.54 | 3.57 |

| Chromium (Cr) | 13.11 | 13.26 |

The experimental data is sourced from research by Patel and Mishra.

Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition profile of CTADC. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. While it is reported that the phase transitions of CTADC have been studied by TGA, specific TGA curves detailing the decomposition temperatures and corresponding mass losses are not available in the reviewed literature. researchgate.net Generally, a TGA thermogram for a compound like CTADC would reveal the onset temperature of decomposition, the temperature at which the maximum rate of decomposition occurs, and the percentage of residual mass at the end of the analysis, providing insights into its thermal stability.

Mechanistic Investigations of Cetyltrimethylammonium Dichromate Mediated Oxidations

Electron Transfer Mechanisms in Reactions Catalyzed by Cetyltrimethylammonium Dichromate

The oxidation of organic substrates by this compound (CTADC) fundamentally involves the transfer of electrons from the substrate to the chromium(VI) center of the oxidant. researchgate.netyoutube.com The nature of this electron transfer can be influenced by the substrate, reaction conditions, and the presence of catalysts. Mechanistic studies often point towards an ionic mechanism, with the reaction being sensitive to solvent polarity. researchgate.net For instance, an increase in the rate constant with increasing solvent apolarity suggests the formation of a less polar transition state. researchgate.net In some cases, the reaction is believed to proceed through the formation of a complex between the substrate and the oxidant, which then decomposes in a rate-determining step to yield the products. researchgate.netresearchgate.net

Stoichiometric versus Catalytic Oxidation Pathways Mediated by this compound

In many reported applications, this compound (CTADC) is used in stoichiometric amounts to effect the oxidation of organic substrates. rsc.orgwordpress.comresearchgate.net This means that at least one mole of the oxidant is required for each mole of substrate being oxidized. For example, the oxidation of alcohols to carbonyl compounds often employs stoichiometric quantities of CTADC. wikipedia.org

However, the principles of green chemistry encourage the use of catalytic amounts of reagents to minimize waste. rsc.orgwordpress.comresearchgate.net While less common in the literature for CTADC itself, the broader field of chromium-based oxidations has seen a shift towards catalytic systems. mdpi.com In a catalytic cycle, the active chromium(VI) species would be regenerated after each turnover, allowing a small amount of the chromium reagent to oxidize a much larger quantity of the substrate. This is often achieved by using a co-oxidant to re-oxidize the reduced chromium species back to its active Cr(VI) state. The development of truly catalytic systems for CTADC-mediated oxidations remains an area of interest for creating more environmentally benign synthetic methods. researchgate.netmdpi.com

Role of Chromium(VI) Species in Oxidation Cycles and Chromium Reduction Products

The active oxidizing species in this compound (CTADC) is the chromium(VI) center. wikipedia.orgnih.gov In acidic media, the dichromate ion can exist in equilibrium with other chromate (B82759) species. The intracellular reduction of Cr(VI) is known to generate reactive intermediates of chromium in lower oxidation states, such as Cr(V) and Cr(IV), which are themselves potent oxidants. nih.govnih.gov This reduction process can also lead to the generation of reactive oxygen species. nih.gov

Kinetic and Thermodynamic Studies of this compound Reactivity

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of this compound (CTADC) and the mechanisms of the oxidations it mediates. researchgate.netacademicjournals.orgresearchgate.net These studies involve measuring reaction rates under various conditions to determine the rate law and activation parameters, which are essential for understanding the transition state of the reaction.

Determination of Rate Laws and Activation Parameters for this compound Reactions

However, in some cases, Michaelis-Menten type kinetics have been observed with respect to the substrate. researchgate.net This suggests the formation of a pre-equilibrium complex between the oxidant and the substrate, followed by a rate-determining decomposition of this complex. researchgate.net The reaction rate can also be influenced by the concentration of acid, often acting as a catalyst. researchgate.netresearchgate.net

The effect of temperature on the reaction rate is used to determine the activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). A high negative entropy of activation, for example, can suggest a highly ordered transition state, such as in a cyclic mechanism or one involving the formation of a complex. researchgate.net

Table 1: Kinetic Data for the Oxidation of Substituted 2-aryl-trans-decahydroquinolin-4-ones by CTADC academicjournals.org

| Substituent (Aryl Group) | k₂ × 10³ (L mol⁻¹ s⁻¹) |

| Phenyl | 1.25 |

| 4-Methylphenyl | 1.82 |

| 4-Methoxyphenyl | 2.56 |

| 4-Chlorophenyl | 0.89 |

| 4-Nitrophenyl | 0.45 |

| Conditions: [H⁺] = 6.0 N, Solvent = 50% Acetic Acid, Temperature = 30°C |

Isotope Effects and Their Implications on this compound Reaction Mechanisms

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a carbon-hydrogen bond is broken in the rate-determining step. pharmacy180.combaranlab.orgepfl.chnih.gov A primary kinetic isotope effect (kH/kD) significantly greater than 1 is indicative of C-H bond cleavage in the slowest step of the reaction. pharmacy180.com

In the context of oxidations by chromium(VI) reagents, the magnitude of the primary kinetic isotope effect can provide insight into the nature of the transition state. For example, a low primary kinetic isotope effect (kH/kD = 2.81) was observed in the oxidation of certain diols by CTADC, which, along with other data, was used to propose the reaction mechanism. researchgate.net Conversely, an inverse solvent kinetic isotope effect (k(H₂O)/k(D₂O) < 1) has also been reported in some CTADC-mediated reactions, suggesting a pre-equilibrium protonation step. researchgate.netresearchgate.net

Influence of Reaction Environment and Medium on this compound Performance

The performance of this compound (CTADC) as an oxidant is significantly influenced by the reaction environment, including the solvent, the presence of acids or surfactants, and the temperature. researchgate.netresearchgate.netacademicjournals.orgresearchgate.net The lipophilic nature of the cetyltrimethylammonium cation allows CTADC to be soluble in various organic solvents, making it a versatile reagent. researchgate.net

The rate of CTADC-mediated oxidations is highly sensitive to the polarity of the solvent. researchgate.net For instance, in the oxidation of simvastatin, an increase in the rate constant was observed with an increase in the apolarity (hydrophobicity) of the solvent, indicating a less polar transition state. researchgate.net The presence of an acid catalyst, such as sulfuric acid or acetic acid, is often necessary and can significantly enhance the reaction rate. researchgate.netacademicjournals.orgresearchgate.net The reaction rate is also, as expected, dependent on the temperature, with higher temperatures generally leading to faster reactions. researchgate.netacademicjournals.org The self-aggregation of CTADC into reverse micellar systems in certain media can create an enzymatic-like environment, influencing the reaction mechanism and rate. researchgate.net

Solvent Effects on Selectivity and Reaction Rates with this compound

The choice of solvent can significantly influence the rate and selectivity of chemical reactions. mdpi.com In the context of oxidations mediated by this compound (CTAD), the solvent plays a crucial role in modulating the reactivity of the oxidizing agent and the substrate. The effects of different solvents on these reactions are a subject of detailed research.

The dielectric constant of the solvent is a key parameter influencing reaction rates. mdpi.comchemrxiv.org For example, in the reaction of 9-methylanthracene (B110197) with various dienophiles, a linear relationship was observed between the inverse of the dielectric constant and the yield of a side product. mdpi.com Specifically, changing the solvent from n-hexane to acetone (B3395972) or DMSO, which have higher dielectric constants, reduced the yield of the side product by more than half. mdpi.com

Furthermore, the ability of a solvent to form hydrogen bonds can also impact reaction kinetics. In some cases, the presence of a solvent that can engage in explicit hydrogen-bonding with the reactants can affect the activation barrier of the reaction. chemrxiv.org

The following table summarizes the observed effects of different solvents on reaction rates and selectivity in various chemical transformations, providing insights into how solvent selection can be optimized for CTAD-mediated oxidations.

| Solvent | General Effect on Rate | General Effect on Selectivity | Reference |

| Toluene | Higher reaction rates | Lower selectivity | mdpi.com |

| Acetone | Lower reaction rates | Enhanced selectivity | mdpi.com |

| Dimethyl sulfoxide (B87167) (DMSO) | Lower reaction rates | Enhanced selectivity | mdpi.com |

| n-Hexane | Higher reaction rates | Lower selectivity | mdpi.comchemrxiv.org |

| Methanol | Can decrease activation barrier | Affected by polarity and H-bonding | chemrxiv.org |

| Dichloromethane (B109758) | Commonly used, but less environmentally friendly | Can provide high conversion and selectivity | chemrxiv.org |

| Chloroform | Commonly used, but less environmentally friendly | Can provide high conversion and selectivity | chemrxiv.org |

| 1,2-Dichloroethane | Commonly used, but less environmentally friendly | Can provide high conversion and selectivity | chemrxiv.org |

| Benzene | Commonly used, but less environmentally friendly | Can provide high conversion and selectivity | chemrxiv.org |

Phase-Transfer Catalysis Principles and Their Role in this compound Systems

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. numberanalytics.comwikipedia.org The core principle of PTC involves a phase-transfer catalyst, which transports a reactant from one phase to the other, enabling the reaction to proceed. numberanalytics.comdalalinstitute.com this compound (CTAD) itself can be considered a phase-transfer agent, as the cetyltrimethylammonium cation is a quaternary ammonium (B1175870) salt, a common class of phase-transfer catalysts. wikipedia.orgphasetransfercatalysis.com

The mechanism of PTC generally involves the catalyst forming an ion pair with the reactant in the aqueous phase. slideshare.net This ion pair, being more lipophilic, can then migrate into the organic phase where it can react with the organic-soluble substrate. slideshare.net In the case of CTAD, the cetyltrimethylammonium cation facilitates the transfer of the dichromate anion (the oxidizing agent) into the organic phase where the oxidation of the organic substrate occurs.

Several factors influence the efficiency of a PTC system:

Catalyst Structure: The length of the alkyl chains on the quaternary ammonium or phosphonium (B103445) salt is crucial. operachem.com Chains that are too short may not partition well into the organic phase, while sufficiently long chains enhance this partitioning. operachem.com

Solvent: The choice of solvent affects the solubility of the catalyst and the reactants, thereby influencing the reaction rate. taylorandfrancis.com

Temperature: While higher temperatures generally increase reaction rates, they can also lead to the decomposition of the phase-transfer catalyst. operachem.com

Agitation: In liquid-liquid PTC systems, vigorous stirring is often necessary to maximize the interfacial area between the two phases, which can accelerate the reaction. taylorandfrancis.com

The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates and yields, and the ability to use less expensive and hazardous solvents. dalalinstitute.comresearchgate.net By enabling the use of water, PTC is considered a "green" chemistry approach as it reduces the reliance on organic solvents. wikipedia.org

The table below outlines the key principles and components of a phase-transfer catalysis system relevant to CTAD-mediated oxidations.

| Principle/Component | Role in the System | Reference |

| Phase-Transfer Catalyst (e.g., Cetyltrimethylammonium cation) | Transports the reactant (dichromate anion) from the aqueous to the organic phase. | numberanalytics.comwikipedia.org |

| Aqueous Phase | Contains the ionic reactant (e.g., dichromate source). | numberanalytics.com |

| Organic Phase | Contains the organic substrate to be oxidized. | numberanalytics.com |

| Interface | The boundary between the aqueous and organic phases where the catalyst facilitates reactant transfer. | wikipedia.orgresearchgate.net |

| Ion-Pair Formation | The catalyst forms a lipophilic ion pair with the reactant anion. | slideshare.net |

| Reactant Transport | The ion pair moves into the organic phase. | slideshare.net |

| Reaction | The reactant (now in the organic phase) reacts with the substrate. | slideshare.net |

| Catalyst Regeneration | The catalyst returns to the aqueous phase to start a new cycle. | biomedres.us |

Identification and Characterization of Reaction Intermediates in this compound Processes

Understanding the mechanism of a chemical reaction requires the identification and characterization of any transient species, or reaction intermediates, that are formed during the transformation of reactants to products. nih.govbiotech-spain.com These intermediates are often highly reactive and have short lifetimes, making their detection and structural elucidation challenging. nih.gov In the context of oxidations involving this compound, identifying the intermediates is key to understanding the detailed reaction pathway.

Several advanced analytical techniques are employed to study reaction intermediates. Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for detecting low concentrations of charged intermediates directly from a reaction mixture. nih.govrsc.org Tandem mass spectrometry (MS/MS) can provide further structural information about these detected ions. nih.gov Spectroscopic methods, such as infrared (IR) and UV-Vis spectroscopy, can also be used to characterize intermediates, sometimes in conjunction with rapid-sampling techniques like stopped-flow or quench-flow methods. rsc.orgnih.gov These methods allow for the observation of species that exist for only milliseconds. nih.gov

In the oxidation of alcohols by chromate-based reagents, the formation of a chromate ester intermediate is a well-established mechanistic step. libretexts.org This intermediate is formed by the attack of the alcohol oxygen on the chromium atom, followed by proton transfer and displacement of a leaving group. libretexts.org The subsequent decomposition of this chromate ester leads to the formation of the oxidized product (aldehyde or ketone). libretexts.org

For oxidations mediated by CTAD, it is plausible that similar chromate ester intermediates are formed. The phase-transfer nature of CTAD would facilitate the formation of this intermediate in the organic phase. The characterization of such intermediates in CTAD systems would likely involve a combination of kinetic studies and spectroscopic analysis. For instance, monitoring the reaction progress using techniques like UV-Vis spectroscopy might reveal the transient formation and decay of a species with a distinct absorption spectrum, corresponding to the chromate ester intermediate.

The table below summarizes common techniques used for the identification and characterization of reaction intermediates and their potential application to studying CTAD-mediated oxidations.

| Technique | Principle | Application to CTAD Systems | Reference |

| Mass Spectrometry (ESI-MS) | Detects charged species in solution with high sensitivity. | Detection of charged intermediates, such as the cetyltrimethylammonium-chromate ester ion pair. | nih.govrsc.org |

| Tandem Mass Spectrometry (MS/MS) | Provides structural information on mass-selected ions through fragmentation. | Structural elucidation of detected intermediates. | nih.gov |

| Infrared (IR) Spectroscopy | Probes the vibrational modes of molecules, providing structural fingerprints. | Characterization of the bonding in intermediates, such as the Cr-O bond in a chromate ester. | rsc.org |

| UV-Vis Spectroscopy | Measures the electronic transitions in molecules. | Monitoring the formation and decay of colored intermediates like chromate esters. | nih.gov |

| Stopped-Flow/Quench-Flow | Rapid mixing and quenching techniques to study fast reactions. | Trapping and analyzing short-lived intermediates in the millisecond timescale. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, especially for stable or trapped intermediates at low temperatures. | Characterization of intermediates that are sufficiently stable for analysis. | nih.gov |

Applications of Cetyltrimethylammonium Dichromate in Advanced Organic Transformations

Oxidation of Alcohols to Carbonyl Compounds by Cetyltrimethylammonium Dichromate

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. CTADC provides a reliable method for achieving this conversion under mild conditions. chemguide.co.uklibretexts.orgchemrevise.org

Selective Oxidation of Primary and Secondary Alcohols

Consistent with the behavior of other chromium(VI) reagents, CTADC demonstrates selectivity in the oxidation of different alcohol types. chemguide.co.uklibretexts.org Primary alcohols are oxidized to yield aldehydes. chemguide.co.uk Under appropriate conditions, further oxidation to carboxylic acids can occur, though CTADC is generally considered a milder oxidant than reagents like potassium dichromate, allowing for better control at the aldehyde stage. Secondary alcohols are efficiently converted to the corresponding ketones. chemguide.co.ukcoventry.ac.uk Tertiary alcohols, which lack a hydrogen atom on the carbinol carbon, are resistant to oxidation by this reagent. libretexts.org

Kinetic studies on the oxidation of various aliphatic primary and secondary alcohols using CTADC in dichloromethane (B109758) have shown that the reaction rate is sensitive to the concentrations of the alcohol, the oxidant, and any acid catalyst present.

Table 1: General Oxidation of Alcohols by CTADC

| Substrate Type | Product | Notes |

|---|---|---|

| Primary Alcohol | Aldehyde | Can be further oxidized to a carboxylic acid. |

| Secondary Alcohol | Ketone | Oxidation typically stops at the ketone stage. |

| Tertiary Alcohol | No Reaction | Resistant to oxidation under these conditions. |

Stereoselective and Chemoselective Alcohol Oxidations

CTADC has been identified as a chemoselective oxidant, capable of distinguishing between different functional groups within the same molecule. academicjournals.org A notable example is the oxidation of diols. Studies have shown that in the oxidation of diols containing both primary and secondary hydroxyl groups, the reaction preferentially occurs at the secondary alcohol. researchgate.net This selectivity is highlighted in kinetic studies of various diols, where one hydroxyl group is oxidized to the corresponding carbonyl group. researchgate.netresearchgate.net

Table 2: Observed Rate Constants for the Oxidation of Various Diols by CTADC in Dichloromethane (DCM)

| Substrate (Diol) | Observed Rate Constant (10k, s⁻¹) |

|---|---|

| Ethane-1,2-diol | 0.47 |

| Propane-1,2-diol | 0.94 |

| Butane-1,4-diol | 1.89 |

| Butane-1,3-diol | 2.83 |

| Butane-2,3-diol | 4.70 |

Data sourced from kinetic studies on diol oxidation. researchgate.net

While the chemoselectivity of CTADC is well-documented, particularly in its preferential oxidation of secondary alcohols over primary ones, detailed studies focusing specifically on its stereoselectivity are less prevalent in the reviewed literature.

Selective Oxidation of Olefins and Acetylenes Using this compound

The oxidation of carbon-carbon double and triple bonds is a critical method for introducing oxygen-containing functional groups into organic molecules.

Epoxidation and Dihydroxylation Methodologies

The application of CTADC for the epoxidation or dihydroxylation of olefins is not a prominently featured transformation in the scientific literature. Methodologies for these conversions typically employ other classes of reagents. For instance, epoxidation is commonly achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), youtube.comlibretexts.org while dihydroxylation is often carried out with potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). organic-chemistry.orgyoutube.comyoutube.com Although CTADC has been used to oxidize substrates containing double bonds, such as cinnamic acid, the specific pathways of epoxidation or dihydroxylation by this reagent are not well-established. researchgate.net

Cleavage Reactions of Unsaturated Hydrocarbons

The oxidative cleavage of alkenes and alkynes is a powerful synthetic tool for producing smaller carbonyl-containing fragments. However, the use of this compound specifically for the cleavage of unsaturated hydrocarbons is not a widely documented application. Such transformations are more commonly associated with stronger oxidizing systems like ozonolysis or permanganate under harsh conditions. nih.gov

Functional Group Interconversions Mediated by this compound

CTADC proves to be a highly effective reagent for a variety of functional group interconversions beyond simple alcohol oxidation, showcasing its utility and selectivity. researchgate.net

A significant application is the condition-dependent oxidation of arylthioureas. researchgate.netlookchem.com In the presence of acetic acid, CTADC facilitates a clean desulfurization, converting toxic arylthioureas into their non-toxic arylurea counterparts. In neutral conditions (e.g., refluxing acetonitrile), the oxidation yields a mixture of the corresponding arylurea and arylisonitrile. researchgate.netlookchem.com

Another key transformation is the conversion of arylaldoximes into different products based on the reaction medium. In the absence of acid, CTADC converts arylaldoximes into the corresponding arylnitriles. tandfonline.comresearchgate.net However, with the addition of a trace amount of acetic acid in dichloromethane, the reaction yields arylaldehydes instead. tandfonline.com This demonstrates the tunable reactivity of CTADC. It is noteworthy that ketoximes are reported to be unreactive under these conditions, further highlighting the chemoselectivity of the reagent. tandfonline.com

Table 3: Functional Group Interconversions using CTADC

| Starting Functional Group | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Arylthiourea | CTADC, Acetonitrile, Reflux | Arylurea & Arylisonitrile | lookchem.com |

| Arylthiourea | CTADC, Acetic Acid | Arylurea | |

| Arylaldoxime | CTADC, Dichloromethane | Arylnitrile | tandfonline.com |

| Arylaldoxime | CTADC, Dichloromethane, Acetic Acid (trace) | Arylaldehyde | tandfonline.com |

Oxidation of Aldehydes and Ketones

This compound is an effective reagent for the oxidation of aldehydes. researchgate.net Due to the presence of a hydrogen atom attached to the carbon-oxygen double bond, aldehydes are readily oxidized. chemguide.co.uk Under acidic conditions, aldehydes are typically oxidized to carboxylic acids. chemguide.co.ukyoutube.com The reaction with CTADC often proceeds under mild conditions, providing a selective route for this transformation. researchgate.net For instance, the oxidation of various aldehydes to their corresponding carboxylic acids can be achieved with high efficiency.

In contrast, ketones are generally resistant to oxidation by mild oxidizing agents like dichromate solutions because they lack the specific hydrogen atom present in aldehydes. chemguide.co.uk Stronger oxidizing agents can oxidize ketones, but this process is often destructive and breaks carbon-carbon bonds. chemguide.co.uk However, specific ketones, particularly those with adjacent activating groups, can undergo oxidation under certain conditions. For example, kinetic studies have been performed on the oxidation of heterocyclic ketones like 2-aryl-trans-decahydroquinolin-4-ones by CTADC in an aqueous acetic acid medium containing sulfuric acid. academicjournals.org The reaction follows second-order kinetics, and the rate is influenced by substituents on the aryl ring. academicjournals.org

The progress of the oxidation of aldehydes with dichromate reagents is often indicated by a distinct color change from orange (Cr₂O₇²⁻) to green (Cr³⁺). chemguide.co.ukyoutube.comlibretexts.org

Table 1: Oxidation of Aldehydes and Ketones with this compound and Related Reagents

| Substrate | Reagent(s) | Product | Key Observation | Reference(s) |

| Aldehydes | Acidified Potassium Dichromate(VI) | Carboxylic Acids | The orange solution turns green. | chemguide.co.ukyoutube.com |

| Ketones | Acidified Potassium Dichromate(VI) | No reaction (generally) | The orange solution remains unchanged. | chemguide.co.uklibretexts.org |

| 2-Aryl-trans-decahydroquinolin-4-ones | This compound (CTADC) in aqueous acetic acid/H₂SO₄ | Oxidized product | The reaction kinetics are second-order. | academicjournals.org |

Transformations of Nitrogen-Containing Organic Compounds (e.g., Deoximation, Amine and Thiol Coupling)

This compound has demonstrated significant utility in the transformation of organic compounds containing nitrogen.

Deoximation: CTADC serves as a selective reagent for the conversion of arylaldoximes into either arylaldehydes or arylnitriles, depending on the reaction conditions. tandfonline.com When arylaldoximes are treated with CTADC in dichloromethane in the presence of a catalytic amount of acetic acid, the corresponding arylaldehydes are formed. tandfonline.com Conversely, in the absence of acetic acid, the reaction yields arylnitriles. tandfonline.com This conditional selectivity makes CTADC a useful tool for synthesizing these two important classes of compounds from a common precursor. Ketoximes, however, tend to be unreactive under these conditions. tandfonline.com

Amine and Thiol Coupling: CTADC has been identified as a novel lipopathic oxidizing agent for the coupling of aromatic amines and thiols. researchgate.net The oxidation of aromatic amines with CTADC leads to the formation of the corresponding diazo compounds. researchgate.net Similarly, thiols undergo oxidative coupling to yield disulfides. researchgate.netresearchgate.net This method provides a straightforward pathway to S-S linked bis-heterocycles, which are of interest due to their potential pharmacological activities. researchgate.net The oxidation is generally efficient and avoids over-oxidation. researchgate.net

Table 2: Transformations of Nitrogen and Sulfur Compounds with this compound

| Substrate Type | Reagent(s) | Product Type | Reaction Condition | Reference(s) |

| Arylaldoximes | CTADC, CH₂Cl₂ | Arylnitriles | Absence of acetic acid | tandfonline.com |

| Arylaldoximes | CTADC, CH₂Cl₂, Acetic Acid (catalytic) | Arylaldehydes | Presence of acetic acid | tandfonline.com |

| Aromatic Amines | CTADC | Diazo Compounds | Not specified | researchgate.net |

| Thiols | CTADC | Disulfides | Not specified | researchgate.netresearchgate.net |

Oxidation of Sulfur-Containing Organic Compounds (e.g., Sulfides)

Table 3: Oxidation of Alkyl Phenyl Sulfides with this compound

| Substrate | Oxidant | Solvent System | Kinetic Order | Key Finding | Reference(s) |

| Alkyl Phenyl Sulfides | This compound (CTADC) | Dichloromethane-acetic acid (80:20, V/V) | Second-order overall (First-order in substrate and CTADC) | The rate increases with electron-donating alkyl groups. | researchgate.net |

This compound in Heterocyclic Synthesis and Derivatization

This compound has been employed in the study of the oxidation of heterocyclic compounds. A kinetic investigation was conducted on the oxidation of a series of substituted 2-aryl-trans-decahydroquinolin-4-ones using CTADC as the oxidant. academicjournals.org The study was carried out in an aqueous acetic acid medium with a catalytic amount of sulfuric acid. academicjournals.org The results indicated that the reaction follows second-order kinetics. academicjournals.org The rate of oxidation was found to be sensitive to the substituents on the heterocyclic ring system. For example, the presence of a methyl group at position three of the decahydroquinoline (B1201275) ring and electron-releasing groups on the aryl substituent increased the rate of oxidation. academicjournals.org The products of these oxidation reactions were confirmed using high-performance liquid chromatography (HPLC) and spectral analysis. academicjournals.org

Table 4: Oxidation of 2-Aryl-trans-decahydroquinolin-4-ones with CTADC

| Substrate | Oxidant/Conditions | Effect of Substituents | Kinetic Profile | Reference(s) |

| 2-Aryl-trans-decahydroquinolin-4-ones | CTADC in 50% aqueous acetic acid with H₂SO₄ at 30°C | Electron-releasing groups on the aryl ring and a methyl group at position 3 increase the reaction rate. | Second-order kinetics | academicjournals.org |

Integration of this compound in Polymer Science and Materials Synthesis (e.g., controlled oxidation of monomers, surface modification, non-biological applications)

While direct applications of this compound in polymer synthesis are not extensively documented in the provided search results, the cetyltrimethylammonium cation, typically from its bromide salt (CTAB), is widely used for surface modification of various materials. This modification alters the surface properties of materials, which is a crucial step in the creation of advanced composites and functional materials.

For instance, CTAB has been used to modify the surface of cellulose (B213188) nanocrystals (CNCs). mdpi.comresearchgate.net This noncovalent modification involves the exchange of counterions on the CNC surface with the cetyltrimethylammonium cation, which imparts hydrophobicity to the otherwise hydrophilic CNCs. mdpi.comresearchgate.net This change in surface energy improves the dispersibility of the nanocrystals in non-polar polymer matrices, which is essential for the development of biocomposites with enhanced mechanical properties. researchgate.net The modification of CNCs with CTAB has been shown to decrease their crystallinity and total surface energy. mdpi.commendeley.com

The adsorption of CTAB onto surfaces is influenced by electrostatic interactions, and the efficiency of this surface modification can be tailored by adjusting reaction conditions such as ionic strength. researchgate.net The ability to control surface properties is fundamental in materials science for applications ranging from the development of polymer composites to creating coatings with specific interfacial properties. mdpi.comresearchgate.net

Table 5: Surface Modification using the Cetyltrimethylammonium Cation

| Material | Modifying Agent | Effect of Modification | Application | Reference(s) |

| Cellulose Nanocrystals (CNCs) | Cetyltrimethylammonium Bromide (CTAB) | Increased hydrophobicity, decreased crystallinity and surface energy. | Improved dispersion in non-polar polymer matrices for biocomposites. | mdpi.comresearchgate.netmendeley.com |

| Lignin | Cetyltrimethylammonium Bromide (CTAB) | Increased hydrophobicity. | Potential as a bio-based reinforcing filler in hydrophobic polymers like polypropylene. | researchgate.net |

Theoretical and Computational Chemistry Approaches to Cetyltrimethylammonium Dichromate

Quantum Chemical Calculations for Electronic Structure and Reactivity of Cetyltrimethylammonium Dichromate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of CTADC, focusing on its electronic structure which governs its chemical behavior. northwestern.edu These calculations solve the Schrödinger equation for the molecule, providing information about electron distribution and energy levels. northwestern.eduwikipedia.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-electron systems. researchgate.netnih.gov It is particularly useful for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation, and the associated energy.

For a molecule like CTADC, which consists of a long hydrocarbon tail (cetyl group), a quaternary ammonium (B1175870) head group, and a dichromate counter-ion, multiple conformations are possible due to the flexibility of the cetyl chain. DFT calculations can be employed to explore the potential energy surface of CTADC, identifying various low-energy conformers. researchgate.net The relative energies of these conformers provide insights into their population distribution at a given temperature.

Key parameters obtained from DFT studies include:

Optimized Geometries: Precise bond lengths, bond angles, and dihedral angles for the most stable conformers. nih.gov

Relative Energies: Energy differences between various conformers, indicating their relative stabilities.

Vibrational Frequencies: Prediction of infrared and Raman spectra, which can be compared with experimental data to validate the calculated structures.

Table 1: Representative Theoretical Data from DFT Calculations on Related Surfactant Systems

| Parameter | Cationic Surfactant Headgroup | Anionic Counter-ion | Calculated Property | Representative Value Range |

| Bond Length | C-N | - | Bond Length (Å) | 1.4 - 1.6 |

| Bond Angle | C-N-C | - | Bond Angle (°) | 108 - 112 |

| Dihedral Angle | C-C-C-C (in cetyl chain) | - | Dihedral Angle (°) | ~180 (for all-trans conformer) |

| Interaction Energy | Quaternary Ammonium...Dichromate | - | Binding Energy (kcal/mol) | Varies significantly with conformation and solvent |

Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. dtic.mil These methods, while computationally more demanding than DFT, can provide highly accurate descriptions of molecular electronic structure. dtic.mil A key aspect of these calculations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comripublication.com

The HOMO and LUMO are often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ripublication.comnih.govaimspress.com

For CTADC, ab initio calculations would reveal:

HOMO and LUMO distributions: The spatial location of these orbitals within the molecule. It is anticipated that the HOMO would be localized on the electron-rich dichromate anion, while the LUMO might be distributed over the cationic head group and parts of the cetyl chain.

HOMO-LUMO Energy Gap: A smaller energy gap generally suggests higher reactivity. nih.govaimspress.com This information is vital for understanding the role of CTADC as an oxidizing agent.

Electron Density Distribution and Electrostatic Potential: These calculations can map out the electron density, highlighting regions of positive and negative electrostatic potential. This map is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. nih.gov

Table 2: Conceptual HOMO-LUMO Analysis for CTADC

| Molecular Orbital | Expected Localization | Role in Reactivity | Implication for CTADC |

| HOMO | Dichromate Anion (Cr₂O₇²⁻) | Electron Donor | The high-energy electrons of the dichromate are available for oxidation reactions. |

| LUMO | Cetyltrimethylammonium Cation | Electron Acceptor | The cationic headgroup can interact with electron-rich species. |

| HOMO-LUMO Gap | - | Indicator of Reactivity | A relatively small gap would be consistent with its known oxidizing capabilities. |

Note: This table is a conceptual representation based on the general principles of HOMO-LUMO theory applied to the constituent ions of CTADC.

Computational Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational modeling allows for the detailed exploration of how chemical reactions involving CTADC proceed, including the identification of intermediate structures and the energetic barriers that must be overcome.

By mapping the potential energy surface of a reaction, computational methods can identify the most likely pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier. nih.gov

For oxidation reactions carried out by CTADC, computational modeling can be used to:

Elucidate the step-by-step mechanism: For instance, in the oxidation of an alcohol, modeling can help determine whether the reaction proceeds through a direct hydrogen abstraction or via the formation of a chromate (B82759) ester intermediate.

Calculate activation energies: These calculated values can be compared with experimental kinetic data to validate the proposed mechanism. A good agreement between calculated and experimental activation energies provides strong support for the modeled reaction pathway. nih.gov

Investigate the role of the cetyltrimethylammonium cation: Modeling can clarify whether the cation is merely a phase-transfer agent or if it actively participates in stabilizing the transition state.

The environment in which a reaction occurs can have a significant impact on its rate and mechanism. CTADC is often used in non-polar organic solvents, where it acts as a phase-transfer catalyst, bringing the oxidizing dichromate anion into the organic phase.

Computational simulations can model these environmental effects: chemrxiv.org

Explicit and Implicit Solvation Models: These models account for the influence of solvent molecules on the energies of reactants, intermediates, and transition states. In explicit models, individual solvent molecules are included in the calculation, while implicit models represent the solvent as a continuous medium with a specific dielectric constant.

Micelle Formation: The self-aggregation of CTADC to form reverse micelles in non-polar solvents has been suggested. researchgate.net Computational modeling can simulate this aggregation process and investigate how the micellar environment influences the reactivity of the dichromate ion. This "enzymatic-like" environment can enhance reaction rates by bringing reactants into close proximity and providing a specific microenvironment. researchgate.net

Molecular Dynamics Simulations of this compound in Different Chemical Environments

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. wikipedia.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing a dynamic picture of molecular motion and interactions. rsc.orgresearchgate.net

For CTADC, MD simulations can be used to study:

Surfactant Aggregation: The process of micelle or reverse micelle formation can be observed directly in MD simulations. rsc.org These simulations can reveal the structure and dynamics of these aggregates, including the arrangement of the cetyl chains and the location of the dichromate counter-ions.

Interactions at Interfaces: MD simulations are well-suited to study the behavior of surfactants at interfaces, such as a liquid-liquid or liquid-solid interface. researchgate.netscite.ai This is particularly relevant for understanding the phase-transfer properties of CTADC.

Solvation Dynamics: The arrangement and dynamics of solvent molecules around the CTADC ion pair can be investigated, providing insights into how the solvent structure influences reactivity.

Interactions with Solvent Molecules and Substrates

The efficacy and mechanism of CTADC as an oxidant are profoundly influenced by its interactions with the surrounding solvent molecules and the substrate it acts upon. Kinetic studies of oxidation reactions involving various substrates have furnished valuable insights into the nature of these interactions at a molecular level.

Solvent Effects:

The polarity of the solvent plays a critical role in modulating the rate of oxidation reactions carried out by CTADC. It has been observed that an increase in the hydrophobicity (or apolarity) of the solvent medium leads to an increased rate constant. This suggests the formation of a less polar transition state during the reaction. In a more polar solvent, this transition state is less stabilized, leading to a slower reaction. This behavior indicates that the reactant species are more stabilized by polar solvents than the transition state complex.

Substrate Interactions and Reaction Mechanism:

Kinetic data from the oxidation of various organic substrates, including alcohols, diols, and cholesterol, consistently point towards a complex interaction mechanism that precedes the actual oxidation step. researchgate.netresearchgate.net

Pre-complex Formation: The observation of Michaelis-Menten type kinetics in the oxidation of substrates like cholesterol and certain alcohols is a strong indicator of a pre-equilibrium step involving the formation of a complex between CTADC and the substrate. researchgate.net The reaction is often found to have a fractional order with respect to both the oxidant and the substrate, which further supports this hypothesis. researchgate.net

Chromate Ester Intermediate: For the oxidation of alcohols, the proposed mechanism involves the formation of a chromate ester intermediate. This intermediate is formed in a rapid equilibrium step between the alcohol and a protonated form of the dichromate ion. The subsequent rate-determining step is the decomposition of this ester to yield the corresponding carbonyl compound. researchgate.net

The following table summarizes kinetic parameters determined for the oxidation of benzyl (B1604629) alcohol by CTADC, which supports the proposed mechanism. researchgate.net

| Kinetic Parameter | Value | Significance |

| Equilibrium Constant (K) | 5.13 (±0.07) dm³ mol⁻¹ | Represents the formation constant of the alcohol-oxidant complex. |

| Rate of Decomposition (k₂) | (7.6 ± 0.7) x 10⁻³ s⁻¹ | Represents the rate of the slow, product-forming step. |

This data was derived from the oxidation of benzyl alcohol and illustrates the two-step mechanistic model.

Furthermore, studies on the oxidation of substituted 2-aryl-trans-decahydroquinolin-4-ones have shown that the reaction follows second-order kinetics and is influenced by the electronic properties of substituents on the aryl group, indicating a direct interaction and electronic communication between the substrate and the oxidant in the transition state. academicjournals.org

Self-Assembly Behavior of this compound Aggregates (e.g., Micelles, Reversed Micelles)

The amphiphilic nature of the cetyltrimethylammonium (CTA⁺) cation, which consists of a long hydrophobic hexadecyl chain and a hydrophilic quaternary ammonium headgroup, predisposes CTADC to self-assembly in solution. tandfonline.com The nature of these aggregates depends heavily on the solvent environment.

While CTADC is insoluble in water, its behavior in organic solvents, particularly in the context of its function as a phase-transfer oxidant, suggests the formation of reversed micellar structures. researchgate.netacademicjournals.org This is analogous to the known behavior of its more common counterpart, cetyltrimethylammonium bromide (CTAB), which forms normal micelles in water and reversed micelles in nonpolar solvents like chloroform. tandfonline.com

Evidence for Reversed Micelle Formation:

The primary evidence for the self-aggregation of CTADC into reversed micelles in organic media comes from kinetic studies of oxidation reactions.

Enzyme-like Environment: The observed kinetics for the oxidation of alcohols by CTADC have been likened to an enzymatic environment, where the self-aggregated oxidant creates a microreactor that encapsulates the reactants. researchgate.net This confinement within a reversed micelle can alter reaction rates and selectivity compared to a homogeneous solution.

Ion Pairing: Elemental analysis of the synthesized CTADC solid reveals a stoichiometry of two CTA⁺ cations for every one dichromate (Cr₂O₇²⁻) anion. tandfonline.com In nonpolar solvents, these ions would exist as tight ion pairs. NMR spectral data, which show a chemical shift for the onium methylene (B1212753) groups that is distinct from other CTA⁺ salts, supports the close proximity of the dichromate anion to the cationic headgroup. tandfonline.com This strong ion pairing is the fundamental unit that would then assemble into larger aggregates.

Interfacial Behavior: Langmuir monolayer studies have been used to determine the area per molecule of CTADC at a water-air interface. The results indicate that the size of the anion counterpart influences the packing, which points to the existence of a contact ion pair between the CTA⁺ and the dichromate anion even in an aqueous environment before precipitation. researchgate.net

The proposed model for a CTADC reversed micelle in a nonpolar solvent would feature the polar components—the CTA⁺ headgroups and the dichromate anions—forming a polar core, while the hydrophobic cetyl chains extend outwards into the bulk organic solvent. Substrates for oxidation would partition between the bulk solvent and the micellar pseudo-phase, with the reaction likely occurring at the interface or within the polar core. The dependence of reaction rates on the concentration of added cationic surfactants further supports the role of these aggregated structures in the reaction mechanism. researchgate.net

Environmental Aspects and Remediation Strategies for Chromium Containing Effluents Pertaining to Cetyltrimethylammonium Dichromate Usage

The use of cetyltrimethylammonium dichromate in various industrial and laboratory processes necessitates a thorough understanding of its environmental fate and the development of effective remediation strategies for the resulting chromium-containing effluents. The primary component of concern is the hexavalent chromium (Cr(VI)) in the dichromate anion, which is mobile and toxic in aqueous environments.

Future Perspectives and Emerging Research Directions for Cetyltrimethylammonium Dichromate

Development of Sustainable and Recyclable Cetyltrimethylammonium Dichromate-Based Reagents

A significant thrust in the evolution of CTADC-based synthesis is the development of environmentally benign and economically viable reagent systems. This involves strategies for easy separation and reuse of the reagent, minimizing waste and operational costs.

To improve the recyclability and ease of handling of dichromate-based oxidants, researchers are exploring their immobilization on solid supports. This approach, known as heterogenization, involves anchoring the active dichromate species onto an insoluble matrix, which simplifies the purification process to a simple filtration. sopachem.com

Polymer-supported reagents, such as poly(vinylpyridinium dichromate), have demonstrated the feasibility of this concept. princeton.edu These solid-supported reagents often exhibit enhanced selectivity compared to their homogeneous counterparts and can be integrated into automated and flow-through processes. sopachem.comprinceton.edu The general advantages of using inorganic supports like alumina (B75360) include their thermal stability and high surface area, which can enhance catalytic activity. princeton.edu

Table 1: Comparison of Homogeneous and Heterogenized Dichromate Reagents

| Feature | Homogeneous Reagent (e.g., CTADC) | Heterogenized Reagent (e.g., Polymer-Supported Dichromate) |

| State | Soluble in the reaction medium | Insoluble solid |

| Separation | Requires extraction or chromatography | Simple filtration |

| Recyclability | Difficult | Often possible after regeneration |

| Selectivity | Good | Can be enhanced due to steric factors of the support |

| Handling | Can be hazardous | Generally safer and easier to handle |

This table provides a generalized comparison based on the principles of solid-supported reagents.

Future research in this area for CTADC will likely focus on identifying optimal solid supports (e.g., silica (B1680970), alumina, various polymers) and developing efficient methods for its immobilization while maintaining high reactivity. princeton.eduresearchgate.net

The concept of a self-recovering system for CTADC revolves around the ability to regenerate the active oxidant from its reduced form, typically Cr(III), after a reaction. This aligns with the principles of green chemistry by creating a closed-loop process. The reduction of the toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)) is a key step in this process. researchgate.net

Studies on the recycling of dichromate waste from chemical oxygen demand (COD) analysis have shown that Cr(VI) can be reduced to Cr(III) using reducing agents like iron filings. researchgate.net The resulting Cr(III) can then, in principle, be re-oxidized to Cr(VI) to regenerate the dichromate reagent. A proposed cycle for a self-recovering CTADC system would involve:

Oxidation of the organic substrate by CTADC, resulting in the reduction of Cr(VI) to Cr(III).

Separation of the Cr(III) species from the reaction mixture.

Re-oxidation of the Cr(III) back to dichromate.

Re-complexation with cetyltrimethylammonium bromide to regenerate CTADC.

While the complete self-recovering system for CTADC is still a prospective goal, the foundational chemistry for the reduction and potential re-oxidation of chromium species is established. researchgate.netyoutube.com

Integration of this compound in Continuous Flow Chemistry and Microfluidic Systems

Continuous flow chemistry and microfluidic systems offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. nih.gov The use of solid-supported reagents is particularly advantageous in flow systems, as they can be packed into columns or reactors, allowing for a continuous stream of reactants to be passed over them. nih.gov

Given the potential for heterogenizing CTADC on solid supports, its integration into continuous flow reactors is a logical and promising future direction. A packed-bed reactor containing immobilized CTADC could enable efficient and scalable oxidation reactions with simplified product isolation. This approach would be particularly beneficial for industrial applications where large quantities of oxidized products are required.

Microreactors, with their high surface-area-to-volume ratio, can further enhance reaction rates and selectivity. rsc.org The development of CTADC-functionalized microfluidic chips could open up new avenues for high-throughput screening of oxidation reactions and the synthesis of fine chemicals.

Exploration of this compound in Novel Catalytic Cycles (Non-biological)

CTADC is a powerful oxidizing agent capable of transforming a wide range of organic substrates, including alcohols, aldehydes, and arylthioureas. researchgate.net Mechanistic studies have indicated that these reactions are often acid-catalyzed and proceed through the formation of a chromate (B82759) ester intermediate. researchgate.net

Future research is expected to delve deeper into harnessing the catalytic potential of CTADC beyond simple stoichiometric oxidations. This could involve its participation in more complex, non-biological catalytic cycles. For instance, CTADC could act as a catalyst in tandem with a co-oxidant, where the CTADC is continuously regenerated in situ. Such a cycle would reduce the amount of chromium reagent required, making the process more sustainable.

The investigation of CTADC in dual-catalyst systems, where it works synergistically with another catalyst to enable new transformations, is another exciting frontier. princeton.eduwikipedia.org For example, CTADC could act as an oxidant in a cycle that is coupled with a metal-catalyzed cross-coupling reaction.

Advanced Analytical Techniques for In Situ Monitoring of this compound Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing reaction conditions and developing novel catalytic systems. Advanced analytical techniques that allow for in situ, real-time monitoring of reactions are invaluable in this regard.

For CTADC-mediated reactions, techniques like Raman and UV-Visible spectroscopy are particularly well-suited for in situ monitoring. youtube.commdpi.com

In situ Raman Spectroscopy: This technique can provide detailed information about the vibrational modes of molecules, allowing for the identification and quantification of reactants, products, and reaction intermediates in real-time. youtube.comnih.gov For instance, the characteristic stretches of the dichromate ion and the carbonyl group of an aldehyde or ketone product could be monitored simultaneously to track the progress of an alcohol oxidation. researchgate.net

In situ UV-Visible Spectroscopy: The d-d electronic transitions in the chromium center of CTADC give it a distinct color and UV-visible absorption profile. As the oxidation state of chromium changes from Cr(VI) to Cr(III) during a reaction, the UV-visible spectrum will also change significantly. mdpi.com This change can be monitored in real-time to determine the reaction kinetics. tudelft.nl

The data obtained from these in situ techniques can be used to build accurate kinetic models, elucidate reaction mechanisms, and identify reaction endpoints, leading to more efficient and controlled chemical processes. nih.gov

Synergistic Applications of this compound with Other Reagents or Catalysts

Synergistic catalysis is an approach where two or more catalysts work in concert to achieve a chemical transformation that is not possible or is inefficient with a single catalyst. princeton.eduwikipedia.org This strategy can lead to new reaction pathways, improved efficiency, and enhanced selectivity. nih.gov

The application of CTADC in synergistic catalytic systems is a largely unexplored but highly promising area of research. The cetyltrimethylammonium cation itself has been shown to act synergistically with other additives. For instance, cetyltrimethylammonium chloride (CTAC) has been used in conjunction with bromine to passivate defects and improve the efficiency and stability of flexible perovskite solar cells. rsc.org

In the context of chemical synthesis, CTADC could be paired with other catalysts to create novel reaction cascades. For example, the oxidation of an alcohol to an aldehyde by CTADC could be the first step in a one-pot reaction, followed by a subsequent transformation of the aldehyde catalyzed by a different reagent. The phase-transfer properties of the cetyltrimethylammonium cation could also be exploited to facilitate reactions between reactants in different phases.

The exploration of synergistic systems involving CTADC and other oxidizing agents, reducing agents, or catalysts for C-C and C-N bond formation holds significant potential for the development of new and efficient synthetic methodologies.

Q & A

Q. How is CTADC synthesized and characterized for use as a phase-transfer oxidant?

CTADC is synthesized by combining cetyltrimethylammonium bromide with dichromate salts under controlled pH conditions. Characterization involves elemental analysis (C, H, N, Cr content) and spectral methods (UV-Vis, FTIR, and NMR spectroscopy) to confirm the quaternary ammonium-dichromate ion pair structure. Its phase-transfer capability is validated by its solubility in organic solvents (e.g., dichloromethane) and effectiveness in oxidizing alcohols to ketones or aldehydes under mild conditions .

Q. What are the typical substrates oxidized by CTADC, and how does its reactivity compare to traditional dichromate reagents?

CTADC oxidizes primary/secondary alcohols, aldehydes, thiols (to disulfides), and amines (to coupled products) in dichloromethane or chloroform. Unlike aqueous dichromate systems, CTADC operates in nonpolar media, enabling selective oxidation of hydrophobic substrates (e.g., cholesterol, simvastatin) without acid hydrolysis side reactions. Its reactivity is enhanced by micellar aggregation, mimicking enzymatic environments .

Q. What role do surfactants play in CTADC-mediated reactions?

Surfactants like cetyltrimethylammonium bromide (CTAB) stabilize reverse micelles, creating hydrophobic domains that concentrate reactants. This microenvironment lowers activation energy and accelerates reaction rates. For example, in cholesterol oxidation, CTADC-surfactant aggregates increase the local concentration of acetic acid (co-catalyst), promoting ester intermediate formation .

Advanced Research Questions

Q. How can kinetic studies elucidate the mechanism of CTADC-mediated oxidations?

Mechanistic insights are derived from:

- Rate dependencies : Fractional orders in [substrate] and [acid], negative order in [CTADC] suggest a pre-equilibrium step (e.g., substrate binding to protonated dichromate).

- Isotope effects : A primary kinetic isotope effect (kH/kD = 2.81) and inverse solvent isotope effect (kH2O/kD2O = 0.76) indicate proton transfer precedes the rate-determining step (e.g., ester decomposition).

- Thermodynamic parameters : High negative entropy (ΔS‡ ≈ -150 J/mol·K) supports associative transition states .

Q. Why does CTADC exhibit Michaelis-Menten kinetics in certain oxidations, and how does this relate to its micellar behavior?

Substrate saturation kinetics (e.g., cholesterol oxidation) arise from CTADC self-aggregation into reverse micelles, creating a pseudo-enzymatic pocket. The substrate partitions into the micelle, forming a complex with CTADC (Km ≈ 5.13 dm³/mol), followed by slow ester decomposition (kcat ≈ 7.6×10⁻³ s⁻¹). Surfactant concentration modulates micelle size, affecting substrate accessibility and rate constants .

Q. How do solvent polarity and hydrophobicity influence CTADC reaction pathways?

Nonpolar solvents (e.g., dichloromethane, ε = 8.93) favor micelle formation and stabilize less polar transition states. For example, simvastatin oxidation rates increase in hydrophobic solvents due to reduced dielectric shielding of ionic intermediates. Conversely, polar solvents disrupt micelles, slowing reactions .

Q. What evidence supports the absence of stereoselectivity in CTADC-mediated oxidations?

Studies on palladium(II)-dichromate systems show no enantiomeric excess in products (e.g., toluene derivatives), attributed to minimal steric hindrance during substrate binding. The planar geometry of dichromate ions and surfactant fluidity prevent chiral discrimination .

Methodological Considerations

Q. How to optimize CTADC reaction conditions for complex substrates (e.g., pharmaceuticals)?

- Acid co-catalysis : Use acetic acid (0.1–0.5 M) to protonate dichromate, enhancing electrophilicity.

- Surfactant tuning : Adjust CTAB concentration (0.01–0.1 M) to balance micelle stability and substrate diffusion.

- Temperature control : Maintain 25–40°C to avoid micelle disintegration at higher temperatures .

Q. What analytical techniques validate CTADC reaction intermediates and products?

- Chromatography : HPLC/GC-MS for product quantification (e.g., 5-cholesten-3-one from cholesterol).

- Spectroscopy : FTIR for ester intermediate detection (C=O stretch at 1730 cm⁻¹) and UV-Vis for Cr(VI)→Cr(III) reduction monitoring (λ = 350 nm decay) .

Contradictions and Open Questions

- Conflicting rate laws : Some systems show first-order dependence on [substrate], while others exhibit saturation kinetics. This may reflect substrate-specific micelle partitioning efficiencies .

- Environmental impact : While CTADC reduces chromium waste via phase separation, its ecotoxicity in organic media remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.